Cas no 301176-20-5 (2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide)

2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- Oprea1_476207
- N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide
- 2-(2-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
- 301176-20-5
- SR-01000483186-1
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
- F0344-1188
- AKOS000649505
- SR-01000483186
- STK952454
- 2-(2-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
- Acetamide, 2-(2-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-2-thiazolyl]-
- 2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide
-
- インチ: 1S/C20H20N2O2S/c1-14-7-9-16(10-8-14)11-17-12-21-20(25-17)22-19(23)13-24-18-6-4-3-5-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
- InChIKey: IFTHGSGHJXXUBI-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1CC1C=CC(C)=CC=1)NC(COC1C=CC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 352.12454906g/mol
- どういたいしつりょう: 352.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 79.5Ų
じっけんとくせい
- 密度みつど: 1.234±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.88±0.50(Predicted)
2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0344-1188-20mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-75mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-1mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-25mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-10μmol |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-2mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-40mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-30mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-5μmol |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0344-1188-5mg |
2-(2-methylphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide |
301176-20-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamideに関する追加情報
Introduction to Compound CAS No 301176-20-5: 2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide
The compound with CAS No 301176-20-5, known as 2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazole ring and aromatic substituents, making it a subject of interest for researchers exploring novel chemical entities for therapeutic applications.
Recent studies have highlighted the bioactivity of this compound, particularly its antimicrobial properties and potential as a modulator of cellular signaling pathways. The presence of the thiazole moiety is known to confer unique electronic properties, which can enhance the molecule's ability to interact with biological targets. Additionally, the substituted phenyl groups contribute to the compound's stability and solubility, making it a promising candidate for drug development.
One of the most intriguing aspects of this compound is its ability to act as a selective inhibitor of certain enzymes, which has been demonstrated in vitro studies. Researchers have reported that 2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide exhibits potent activity against specific kinases, suggesting its potential role in the treatment of diseases such as cancer and inflammatory disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact. These developments have made the compound more accessible for preclinical testing and subsequent clinical trials.
In terms of structural analysis, the compound's molecular weight and logP value are critical parameters that influence its pharmacokinetic profile. Studies have shown that the compound has an optimal balance between lipophilicity and hydrophilicity, which enhances its ability to cross biological membranes and reach target sites effectively.
Furthermore, computational modeling techniques such as molecular docking have been employed to predict the binding affinity of this compound to various protein targets. These simulations provide valuable insights into the molecular interactions that govern its bioactivity, paving the way for rational drug design.
The application of this compound extends beyond pharmacology; it has also shown promise in materials science as a component in advanced polymer systems. Its ability to form stable complexes with metal ions makes it a viable candidate for developing novel materials with tailored properties.
In conclusion, CAS No 301176-20-5, or 2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide, represents a cutting-edge molecule with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry and biology.
301176-20-5 (2-(2-methylphenoxy)-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide) 関連製品
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 1266569-94-1(UTPγS trisodium salt)
- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)
- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)
- 923245-08-3(N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)
- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)




